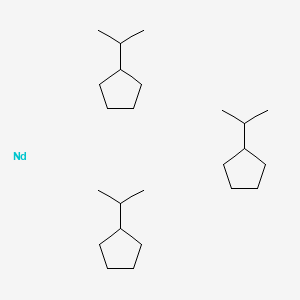
Neodymium;propan-2-ylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium;propan-2-ylcyclopentane is a compound that combines the rare-earth metal neodymium with an organic moiety, propan-2-ylcyclopentane. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The organic component, propan-2-ylcyclopentane, is a cycloalkane derivative, which contributes to the compound’s unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodymium;propan-2-ylcyclopentane typically involves the reaction of neodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the coordination of neodymium chloride with propan-2-ylcyclopentane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using neodymium oxide or neodymium nitrate as starting materials. These reactions are conducted in specialized reactors designed to handle rare-earth metals and organic solvents. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Neodymium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides and cyclopentane derivatives.
Reduction: Reduction reactions can convert neodymium ions to lower oxidation states.
Substitution: The organic moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products
Oxidation: Neodymium oxides and substituted cyclopentane derivatives.
Reduction: Lower oxidation state neodymium compounds and reduced cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives and other functionalized organic compounds.
Aplicaciones Científicas De Investigación
Neodymium;propan-2-ylcyclopentane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for targeted drug delivery systems due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets and electronic devices.
Mecanismo De Acción
The mechanism of action of neodymium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its neodymium center. The neodymium ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The organic moiety provides steric and electronic effects that influence the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Neodymium;cyclopentane: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Neodymium;propan-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring, leading to distinct chemical properties.
Uniqueness
Neodymium;propan-2-ylcyclopentane is unique due to the combination of neodymium’s magnetic properties and the cycloalkane’s stability. This combination makes it particularly useful in applications requiring both magnetic and chemical stability.
Propiedades
Fórmula molecular |
C24H48Nd |
|---|---|
Peso molecular |
480.9 g/mol |
Nombre IUPAC |
neodymium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Nd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
Clave InChI |
RFYANCAGTPFUIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




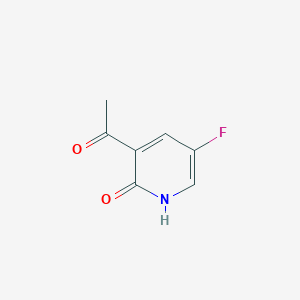
![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)
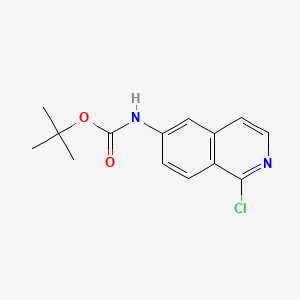
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
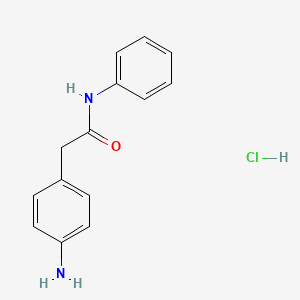
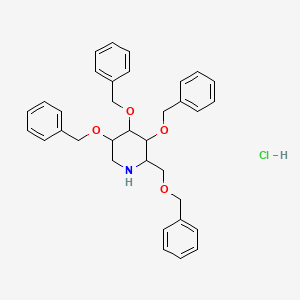
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
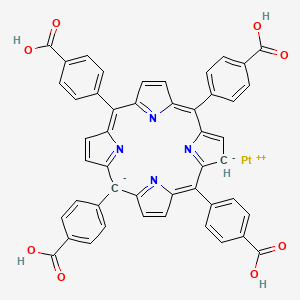

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
